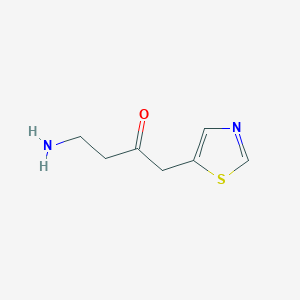
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications .
生物活性
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives are known for their potential applications in various therapeutic areas, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C7H10N2S and a molecular weight of approximately 174.23 g/mol. Its structure consists of a thiazole ring linked to a butanone backbone with an amino group at the first position. This unique configuration contributes to its reactivity and biological properties.
1. Antimicrobial Activity
Thiazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the thiazole moiety, which interacts with bacterial enzymes and disrupts cellular processes.
- Case Studies :
| Compound | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| This compound | S. aureus | High | |
| This compound | Candida auris | Comparable to fluconazole |
2. Antitumor Activity
Thiazole compounds have shown promise as anticancer agents.
- Mechanism of Action : The anticancer effects are linked to the ability of thiazole derivatives to inhibit key cellular pathways involved in tumor growth and proliferation.
- Case Studies :
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | A431 (skin cancer) | < 10 | |
| This compound | HT29 (colon cancer) | < 5 |
3. Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives is also noteworthy.
- Mechanism of Action : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity.
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Thiazole Ring : Variations in substituents can enhance or diminish activity against specific pathogens or cancer cells.
- Positioning of Functional Groups : The location of amino or carbonyl groups relative to the thiazole ring affects binding affinity and biological efficacy.
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
4-amino-1-(1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H10N2OS/c8-2-1-6(10)3-7-4-9-5-11-7/h4-5H,1-3,8H2 |
InChIキー |
PMDSZUBOFXLWTO-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=N1)CC(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















